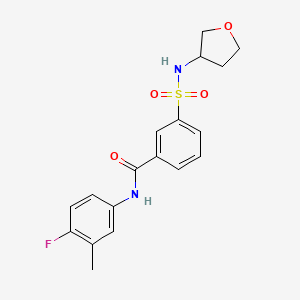
N-(4-fluoro-3-methylphenyl)-3-(oxolan-3-ylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JNJ-632 is a novel and potent inhibitor of hepatitis B virus (HBV) replication. It functions as a capsid assembly modulator, which accelerates the kinetics of capsid assembly and prevents encapsidation of the polymerase-pregenomic RNA complex, thereby blocking viral replication . This compound has shown efficacy across multiple HBV genotypes (A to D) and has been a subject of extensive research due to its potential in antiviral therapy .
Preparation Methods
The synthesis of JNJ-632 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of N-phenyl-3-sulfamoyl-benzamide derivatives . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with the final product being purified through techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . Industrial production methods for JNJ-632 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
JNJ-632 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of JNJ-632 can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
JNJ-632 has a wide range of scientific research applications, particularly in the fields of virology, medicinal chemistry, and pharmacology. It has been extensively studied for its antiviral properties against hepatitis B virus, showing significant reductions in viral DNA load in both in vitro and in vivo models . Additionally, JNJ-632 has been used in research to understand the mechanisms of capsid assembly and the development of new antiviral therapies . Its ability to prevent the formation of covalently closed circular DNA in HBV-infected cells makes it a valuable tool in the study of viral replication and persistence .
Mechanism of Action
JNJ-632 exerts its effects by modulating the assembly of the HBV capsid. It accelerates the kinetics of capsid assembly, leading to the formation of morphologically intact viral capsids that are devoid of genomic material . This prevents the encapsidation of the polymerase-pregenomic RNA complex, thereby blocking viral replication . The molecular targets of JNJ-632 include the core protein of the HBV capsid, which plays a critical role in the viral life cycle . By interfering with the early and late steps of the viral life cycle, JNJ-632 effectively inhibits HBV replication .
Comparison with Similar Compounds
Similar compounds include GLS4, RO7049389, and AB-423 . Compared to these compounds, JNJ-632 has shown superior antiviral activity in certain assays, with a mean reduction of HBV DNA by 2.77 log in vivo . The uniqueness of JNJ-632 lies in its dual mechanism of action, which differentiates it from nucleos(t)ide analogues and other CAMs . This dual mechanism involves both the acceleration of capsid assembly and the prevention of encapsidation, making it a promising candidate for combination therapies aimed at achieving higher functional cure rates .
Properties
Molecular Formula |
C18H19FN2O4S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(4-fluoro-3-methylphenyl)-3-(oxolan-3-ylsulfamoyl)benzamide |
InChI |
InChI=1S/C18H19FN2O4S/c1-12-9-14(5-6-17(12)19)20-18(22)13-3-2-4-16(10-13)26(23,24)21-15-7-8-25-11-15/h2-6,9-10,15,21H,7-8,11H2,1H3,(H,20,22) |
InChI Key |
JIZGLOVJKCSHTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3CCOC3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13388490.png)

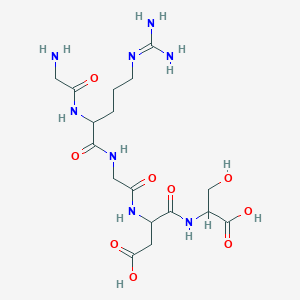
![[(S)-3-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-2-hydroxypropyl]|A-D-glucopyranoside](/img/structure/B13388524.png)
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[4-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13388531.png)
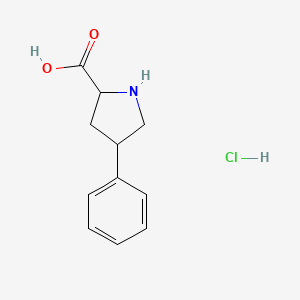
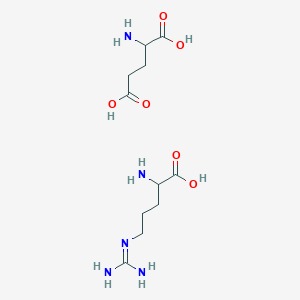
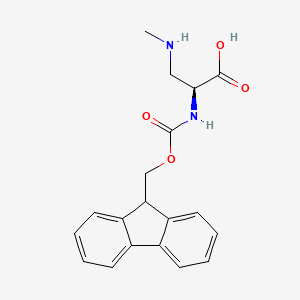
![2-(hydroxymethyl)-6-[[5-hydroxy-7-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]oxane-3,4,5-triol](/img/structure/B13388557.png)
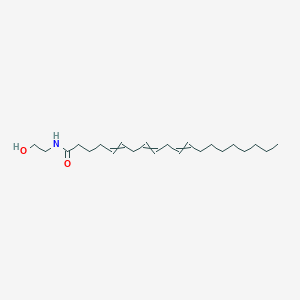
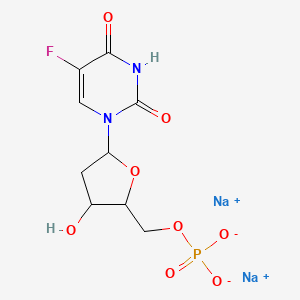
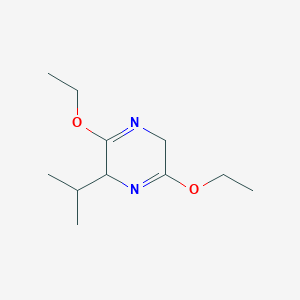
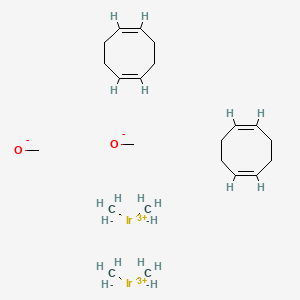
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride](/img/structure/B13388583.png)
